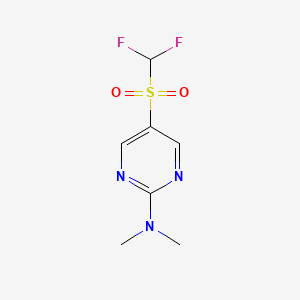

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H9F2N3O2S It is characterized by the presence of a difluoromethanesulfonyl group attached to a pyrimidine ring, which is further substituted with a dimethylamino group

Preparation Methods

The synthesis of 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine typically involves the introduction of the difluoromethanesulfonyl group onto a pyrimidine ring. One common method is through the reaction of a suitable pyrimidine precursor with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethanesulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, making the compound useful in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Similar compounds to 5-difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine include other pyrimidine derivatives with different substituents. For example:

5-bromo-N,N-dimethylpyrimidin-2-amine: This compound has a bromine atom instead of the difluoromethanesulfonyl group, which affects its reactivity and applications.

5-(difluoromethyl)-N,N-dimethylpyrimidin-2-amine:

Biological Activity

5-Difluoromethanesulfonyl-N,N-dimethylpyrimidin-2-amine (DFM) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of DFM, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

- Molecular Formula : C7H10F2N3O2S

- Class : Aminopyrimidine sulfonamide

- Physical Properties : DFM is characterized by its difluoromethanesulfonyl group, which enhances its electrophilic nature, allowing it to interact with nucleophilic sites in biological systems.

DFM's biological activity is primarily attributed to its ability to inhibit protein tyrosine kinases (PTKs), which are crucial for cell signaling pathways involved in proliferation and differentiation. The difluoromethanesulfonyl group acts as an electrophile, facilitating covalent interactions with nucleophilic residues in enzymes and receptors, thereby modulating their activity.

1. Anticancer Activity

DFM has been shown to inhibit tumor cell growth in vitro. Studies indicate that it effectively reduces cell proliferation in various cancer cell lines by interfering with kinase signaling pathways. For instance, DFM demonstrated significant cytotoxic effects on human breast cancer cells (MCF7) and lung cancer cells (A549) at micromolar concentrations.

2. Anti-inflammatory Effects

Research indicates that DFM possesses anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. In vitro assays revealed that DFM can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the suppression of NF-kB signaling pathways.

3. Enzyme Inhibition

DFM has been studied for its role as an inhibitor of various enzymes. Notably, it shows promise as a biochemical probe for investigating protein kinases due to its selective inhibition profile against certain targets.

Case Studies and Research Findings

Toxicity and Safety

While DFM shows promising biological activities, it is important to note its toxicity profile. In high concentrations, DFM has been reported to cause cytotoxic effects on human cells and can lead to skin and eye irritation. Safety measures should be adhered to when handling this compound in laboratory settings.

Current Research and Future Directions

Ongoing research is focused on optimizing the structure of DFM to enhance its selectivity and potency as a therapeutic agent. Future studies may explore:

- The development of DFM derivatives with improved pharmacological profiles.

- In vivo studies to assess the therapeutic efficacy and safety of DFM in animal models.

- Potential applications in combination therapies for cancer treatment.

Properties

Molecular Formula |

C7H9F2N3O2S |

|---|---|

Molecular Weight |

237.23 g/mol |

IUPAC Name |

5-(difluoromethylsulfonyl)-N,N-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C7H9F2N3O2S/c1-12(2)7-10-3-5(4-11-7)15(13,14)6(8)9/h3-4,6H,1-2H3 |

InChI Key |

SXPBZTLUNKFKIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)S(=O)(=O)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.